Methyl 3-formylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

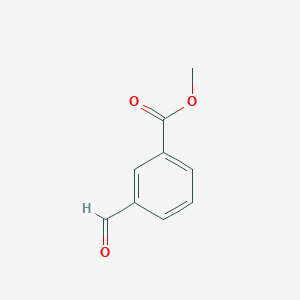

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSBCUAQEZINCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348623 | |

| Record name | methyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52178-50-4 | |

| Record name | methyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAS 52178-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-formylbenzoate

CAS Number: 52178-50-4

This technical guide provides a comprehensive overview of Methyl 3-formylbenzoate, a versatile organic compound with significant applications in chemical synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2][3] It is also known by its synonyms, including Methyl benzaldehyde-3-carboxylate and 3-Carbomethoxybenzaldehyde.[1] The compound's key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52178-50-4 | [1][2][4] |

| Molecular Formula | C₉H₈O₃ | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| Appearance | Solid | [4][5][6] |

| Melting Point | 48-52 °C | [4][5][6] |

| InChI Key | UVSBCUAQEZINCQ-UHFFFAOYSA-N | [1][4][5][6] |

| SMILES | COC(=O)c1cccc(C=O)c1 | [1][4][5][6] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, and multiplets in the aromatic region for the benzene (B151609) ring protons, along with a singlet for the aldehyde proton.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and aldehyde groups, the methyl carbon of the ester, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester and aldehyde groups, and C-H stretching of the aromatic ring and aldehyde.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions. A plausible synthetic route involves the esterification of 3-formylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Applications and Experimental Protocols

This compound is a valuable precursor in the synthesis of various bioactive molecules. Key applications include its use in the preparation of porphyrins, enzyme inhibitors, and potential therapeutic agents.

Synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin

This compound can be used in the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin, a class of compounds with applications in photodynamic therapy and catalysis. The synthesis is typically achieved via the Lindsey condensation method.

Experimental Protocol (Lindsey Porphyrin Synthesis):

-

Condensation: A solution of this compound and pyrrole (B145914) (in equimolar amounts) in a chlorinated solvent (e.g., dichloromethane) is stirred at room temperature. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to initiate the condensation reaction, leading to the formation of a porphyrinogen (B1241876) intermediate.

-

Oxidation: The porphyrinogen is then oxidized to the corresponding porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. The reaction mixture is stirred at room temperature until the oxidation is complete, indicated by a color change.

-

Purification: The crude porphyrin is purified by column chromatography on silica (B1680970) gel to yield the desired meso-Tetrakis(3-methoxycarbonylphenyl)porphyrin.

-

Hydrolysis: The methyl ester groups are subsequently hydrolyzed to carboxylic acids using a base, such as sodium hydroxide, in a mixture of THF and water, followed by acidification to yield meso-Tetrakis(3-carboxyphenyl)porphyrin.

Synthesis of a SENP1 Protease Inhibitor

This compound is a key starting material in the synthesis of certain inhibitors of Sentrin-specific protease 1 (SENP1), an enzyme involved in the deSUMOylation pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.

Experimental Protocol (Generalised Reductive Amination):

-

A solution of this compound and an appropriate amine in a suitable solvent (e.g., methanol or dichloromethane) is stirred.

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture.

-

The reaction is stirred at room temperature until the reductive amination is complete.

-

The product is then isolated and purified using standard techniques like extraction and chromatography.

The resulting compound can then be further modified to produce the final SENP1 inhibitor.

Potential Role in Amyloid Deposit Detection

This compound is considered a reagent for the detection of amyloid deposits, which are associated with various forms of amyloidosis.[4] While specific protocols are not widely published, the aldehyde functionality allows for its potential use in the development of probes that can bind to amyloid plaques, possibly through the formation of Schiff bases with amine residues within the amyloid aggregates.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 3. 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide [mdpi.com]

- 4. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methyl 3-Formylbenzoate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 3-formylbenzoate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound is an organic compound that is a derivative of benzoic acid. It features both a methyl ester and a formyl (aldehyde) functional group attached to the benzene (B151609) ring at the 1 and 3 positions, respectively. These functional groups make it a useful intermediate in the synthesis of more complex molecules.

Data Summary

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 48-52 °C | [1] |

| 59-63 °C (literature value) | [1] | |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Insoluble in water; Soluble in ethanol | [4] |

| CAS Number | 52178-50-4 | [1][2][4][5] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the primary physical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Sample and Solvent Preparation: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: A small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol) is added to the test tube.

-

Mixing and Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is observed to determine if it has dissolved completely, partially, or not at all.

-

Classification:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

Logical Workflow Visualization

The following diagram illustrates a common and logical synthetic route to this compound, the Fischer-Speier esterification of 3-formylbenzoic acid. This process is fundamental in organic synthesis for the preparation of esters from carboxylic acids and alcohols.

Caption: Synthetic workflow for this compound via Fischer esterification.

References

An In-depth Technical Guide to Methyl 3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formylbenzoate is an organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its structure incorporates both a methyl ester and an aldehyde functional group, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Identification

This compound is a monosubstituted benzene (B151609) derivative with a methyl ester group and a formyl (aldehyde) group at positions 1 and 3 of the aromatic ring, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Carbomethoxybenzaldehyde, Methyl m-formylbenzoate |

| CAS Number | 52178-50-4 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Solid |

| Melting Point | 48-52 °C |

| SMILES | COC(=O)c1cccc(C=O)c1 |

| InChI | 1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 |

| InChIKey | UVSBCUAQEZINCQ-UHFFFAOYSA-N |

Synthesis

This compound is typically synthesized via the esterification of 3-formylbenzoic acid. The following diagram illustrates a general workflow for its preparation and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of 3-Formylbenzoic Acid

This protocol describes a typical laboratory-scale synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-formylbenzoic acid (1 equivalent), methanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the structure and purity of synthesized this compound.

Caption: General analytical workflow for this compound.

Spectroscopic and Spectrometric Data

The following tables summarize the expected spectral data for this compound.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.4 | s | 1H | Aromatic (H-2) |

| ~8.2 | d | 1H | Aromatic (H-4 or H-6) |

| ~8.0 | d | 1H | Aromatic (H-6 or H-4) |

| ~7.6 | t | 1H | Aromatic (H-5) |

| ~3.9 | s | 3H | Methyl (-OCH₃) |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~166 | Ester Carbonyl (C=O) |

| ~137 | Aromatic (C-3) |

| ~134 | Aromatic (C-1) |

| ~133 | Aromatic (C-6) |

| ~130 | Aromatic (C-4) |

| ~129 | Aromatic (C-5) |

| ~128 | Aromatic (C-2) |

| ~52 | Methyl Carbon (-OCH₃) |

FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H Stretch |

| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) |

| ~1720-1740 | Ester C=O Stretch |

| ~1690-1710 | Aldehyde C=O Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1200-1300 | Ester C-O Stretch |

Mass Spectrometry (Electron Ionization)

| m/z | Assignment |

| 164 | Molecular Ion [M]⁺ |

| 163 | [M-H]⁺ |

| 133 | [M-OCH₃]⁺ |

| 105 | [M-COOCH₃]⁺ |

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals. A wider spectral width (0-220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

This compound is a key chemical intermediate with well-defined properties and synthetic routes. The analytical techniques outlined in this guide provide a robust framework for its identification, characterization, and quality control, which is essential for its application in research and development. The provided experimental protocols can be adapted to specific laboratory conditions and instrumentation.

References

An In-depth Technical Guide to Methyl 3-formylbenzoate

This technical guide provides a comprehensive overview of methyl 3-formylbenzoate, a versatile organic compound with significant applications in research and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the molecule's chemical and physical properties, outlines a standard experimental protocol for its synthesis, and explores its role as a precursor in the development of bioactive compounds.

Core Properties and Data

This compound, also known as 3-carbomethoxybenzaldehyde, is an aromatic compound containing both an ester and an aldehyde functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| CAS Number | 52178-50-4 | [2] |

| Melting Point | 48-52 °C | [4] |

| Appearance | Solid | [4] |

| IUPAC Name | This compound | [1][2] |

| InChI Key | UVSBCUAQEZINCQ-UHFFFAOYSA-N | [4] |

| SMILES String | COC(=O)c1cccc(C=O)c1 | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale procedure involves the oxidation of a corresponding methyl-substituted precursor. The following is a representative protocol.

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

3-Methylbenzoic acid

-

Thionyl chloride

-

An appropriate oxidizing agent (e.g., manganese dioxide)

-

Dichloromethane (DCM) as a solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for reflux, distillation, and extraction.

Procedure:

-

Esterification of 3-Methylbenzoic Acid:

-

In a round-bottom flask, dissolve 3-methylbenzoic acid in an excess of methanol.

-

Slowly add thionyl chloride to the solution at 0 °C.

-

Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 3-methylbenzoate (B1238549).

-

-

Oxidation to this compound:

-

Dissolve the obtained methyl 3-methylbenzoate in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for instance, activated manganese dioxide, in several portions.

-

Stir the reaction mixture at room temperature for an extended period, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

-

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a versatile precursor for creating libraries of compounds for drug screening.

One notable application is in the preparation of inhibitors for SUMO-sentrin specific proteases (SENPs). For instance, it has been used to synthesize methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which demonstrates moderate inhibitory activity against SENP1.[5] SENPs are involved in the regulation of protein activity and localization through the removal of Small Ubiquitin-like Modifier (SUMO) proteins, and their dysregulation is implicated in various diseases, including cancer.

The general workflow for utilizing this compound in the synthesis of a potential SENP1 inhibitor is depicted below.

Furthermore, this compound is utilized in the synthesis of other bioactive compounds, such as N-methyl-sulfonylhydrazone derivatives, which have been investigated as anti-diabetic agents with good plasma stability.[5] It is also a precursor for meso-tetrakis(3-carboxyphenyl)porphyrin, created through condensation with pyrrole.[5]

The involvement of its derivatives in modulating enzyme activity, such as SENP1, points to its potential in influencing cellular signaling pathways. The SUMOylation pathway, regulated by SENPs, is a critical post-translational modification system that impacts a vast array of cellular processes.

References

Technical Guide: Physicochemical Properties of Methyl 3-formylbenzoate

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Melting Point of Methyl 3-formylbenzoate (CAS 52178-50-4)

This document provides a comprehensive overview of the melting point of this compound, a key reagent used in the synthesis of various bioactive compounds.[1] It includes tabulated physical data and a detailed experimental protocol for melting point determination suitable for laboratory verification and purity assessment.

Quantitative Data Summary

The melting point is a critical physical property used to identify a compound and assess its purity.[2][3] For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to lower the melting point and broaden the melting range.[4]

The reported melting point for solid this compound is summarized below.

| Property | Value | Source |

| Melting Point | 48-52 °C | Sigma-Aldrich[5] |

| Assay | ≥98.0% (GC) | Sigma-Aldrich[5] |

| Physical Form | Solid | Sigma-Aldrich[5] |

Experimental Protocol: Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound like this compound. This method can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).

2.1. Principle

The melting point is the temperature range over which a solid substance transitions into a liquid state at atmospheric pressure. This transition involves overcoming the intermolecular forces that maintain the solid's crystal lattice structure.[3][4] The procedure involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.

2.2. Materials and Apparatus

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for powdering the sample)

-

Spatula

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns) or a Thiele tube setup with heating oil

-

Calibrated thermometer or digital temperature probe

2.3. Procedure

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6]

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[6]

-

Repeat until a packed column of 1-2 mm in height is achieved.[4][6] Using too much sample can lead to inaccurate results.[4]

-

-

Apparatus Setup:

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block or heating bath.

-

-

Melting Point Measurement:

-

Preliminary (Rapid) Determination: If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[3] Note the approximate temperature at which melting occurs. This provides a target range for the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found.[3]

-

Begin heating again, but at a much slower, controlled rate of approximately 1-2 °C per minute as you approach the expected melting range.[3] A slow heating rate is critical for an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.[2][6]

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal completely liquefies.[2][6]

-

The melting point is reported as the range from T₁ to T₂.

-

-

Repeatability:

-

For reliable results, the determination should be repeated with a fresh sample in a new capillary tube until consistent values are obtained. Do not re-use a sample that has already been melted.[4]

-

Workflow Visualization

The logical flow for determining the melting point of a compound is illustrated below. This process ensures both efficiency, by first finding an approximate range, and accuracy, by performing a slow, careful measurement.

Caption: Workflow for accurate melting point determination.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of Methyl 3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of methyl 3-formylbenzoate, with a focus on its boiling point. It also outlines a comprehensive experimental protocol for boiling point determination of high-boiling compounds and illustrates a key synthetic application of this versatile reagent.

Core Physical and Chemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| Melting Point | 48-52 °C | [1][2] |

| Form | Solid | [1][2] |

| CAS Number | 52178-50-4 | [3][4] |

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Given the high boiling point expected for an aromatic ester like this compound, vacuum distillation is the preferred method for determining its boiling point to prevent decomposition.[1] This protocol outlines the general procedure.

Objective: To determine the boiling point of a high-boiling-point liquid at a reduced pressure.

Apparatus:

-

Round-bottom flask

-

Stir bar

-

Claisen adapter

-

Ground-glass thermometer

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Vacuum pump or water aspirator

-

Vacuum trap

-

Manometer (for pressure measurement)

-

Thick-walled vacuum tubing

-

Grease for ground-glass joints

Procedure:

-

Apparatus Assembly:

-

Inspect all glassware for cracks or defects before assembly.[5]

-

Place a stir bar and the sample (at least 5 mL) into the distilling flask. Boiling stones are not suitable for vacuum distillation.[5]

-

Grease all ground-glass joints to ensure a tight seal.[5]

-

Assemble the vacuum distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to minimize bumping.[5]

-

Connect the vacuum adapter via a vacuum trap to the vacuum source.[5]

-

-

Distillation Process:

-

Turn on the vacuum source to reduce the pressure within the apparatus. Check for any leaks (hissing sounds).[5]

-

Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or oil bath.[6][7]

-

Observe the sample for boiling and the subsequent condensation of the vapor on the thermometer bulb.

-

Record the temperature when the vapor temperature is stable, and the distillate is collecting in the receiving flask. This stable temperature is the boiling point at the recorded pressure.[1][6]

-

Record the pressure from the manometer.[5]

-

-

Shutdown:

Synthetic Application: Porphyrin Synthesis

This compound is a key starting material in the synthesis of complex molecules such as meso-Tetrakis(3-carboxyphenyl)porphyrin.[8] Porphyrins are a class of macrocyclic compounds with a wide range of applications, and their synthesis often involves the condensation of an aldehyde with pyrrole (B145914).[9]

The general synthetic pathway involves the reaction of this compound with pyrrole in a suitable solvent, followed by hydrolysis of the ester groups to yield the final carboxylic acid-functionalized porphyrin.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Purification [chem.rochester.edu]

- 7. When Vacuum Distillation is Useful [sihaienergytech.com]

- 8. 3-甲酰苯甲酸甲酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of Methyl 3-formylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for methyl 3-formylbenzoate in common organic solvents. To facilitate future research and provide a template for data presentation, the following table is provided. Researchers who determine the solubility of this compound are encouraged to populate this table with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data not available | Gravimetric / HPLC / UV-Vis |

| Ethanol | 25 | Data not available | Gravimetric / HPLC / UV-Vis |

| Acetone | 25 | Data not available | Gravimetric / HPLC / UV-Vis |

| Ethyl Acetate | 25 | Data not available | Gravimetric / HPLC / UV-Vis |

| Dichloromethane | 25 | Data not available | Gravimetric / HPLC / UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric / HPLC / UV-Vis |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for three common and reliable techniques used to determine the solubility of a solid organic compound like this compound in an organic solvent: the Gravimetric Method, High-Performance Liquid Chromatography (HPLC), and UV/Vis Spectroscopy.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. This can be done using a magnetic stirrer or a shaker bath. The time required to reach equilibrium should be determined experimentally but is often in the range of 24-48 hours.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (compatible with the solvent) can also be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container plus solute minus the initial mass of the empty container.

-

Solubility is then calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that have a chromophore and for analyzing solubility in complex mixtures.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the Gravimetric Method (Step 1) to prepare a saturated solution of this compound in the chosen solvent.

-

-

Sample Preparation for HPLC Analysis:

-

After reaching equilibrium, filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (mobile phase or a solvent in which the compound is freely soluble) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis and Calculation of Solubility:

-

Inject the diluted sample solution into the HPLC system and record its peak area.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility.

-

UV/Vis Spectroscopy Method

This method is applicable if this compound exhibits significant absorbance in the UV-Visible region and the solvent used is transparent in that region.

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (Step 1).

-

-

Determination of Maximum Wavelength (λmax):

-

Scan a dilute solution of this compound in the chosen solvent using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Create a calibration curve by plotting absorbance versus concentration, which should be linear according to the Beer-Lambert Law.

-

-

Sample Preparation and Analysis:

-

Filter the saturated solution to remove undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the methods described above.

Caption: General workflow for determining the solubility of this compound.

Spectroscopic Profile of Methyl 3-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-formylbenzoate, a valuable building block in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.09 | s | - | 1H | -CHO |

| 8.41 | t | 1.5 | 1H | Ar-H |

| 8.21 | dt | 7.8, 1.4 | 1H | Ar-H |

| 8.13 | ddd | 8.0, 2.2, 1.1 | 1H | Ar-H |

| 7.69 | t | 7.8 | 1H | Ar-H |

| 3.96 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 191.6 | -CHO |

| 165.7 | -C=O (ester) |

| 137.0 | Ar-C |

| 134.8 | Ar-CH |

| 133.8 | Ar-CH |

| 131.2 | Ar-C |

| 129.5 | Ar-CH |

| 129.3 | Ar-CH |

| 52.5 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch (ester) |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | High | [M-H]⁺ |

| 133 | High | [M-OCH₃]⁺ |

| 105 | Moderate | [M-COOCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 200 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 0-12 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 0-200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans were accumulated.

-

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectra.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]

-

Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C. Helium was used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.

-

Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks were analyzed to identify the compound and its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-formylbenzoate

This guide provides comprehensive safety and handling information for Methyl 3-formylbenzoate (CAS No. 52178-50-4), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, white compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 52178-50-4 | [2] |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Color | White | [1] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 272.8 ± 23.0 °C (Predicted) | [1] |

| Density | 1.181 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | Not applicable | |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation.

GHS Classification Summary [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][5]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity | Category 4 (Harmful) | N/A | [2] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize risk.

4.1. Engineering Controls and Preparation

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][6]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[4][6]

-

Preparation: Before starting any work, prepare all necessary equipment and reagents. Keep the container of this compound tightly closed when not in use.[4][6]

4.2. Handling Procedures

-

Weighing and Transferring: Conduct all weighing and transfer operations within a chemical fume hood.[6] Avoid creating dust.[4]

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[6]

-

General Handling: Avoid contact with skin, eyes, and clothing.[4][7] Do not eat, drink, or smoke in the laboratory.[7][8][9] Wash hands thoroughly after handling the substance.[4][8][9]

4.3. Storage Procedures

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][9] Keep in a dark place.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[4][9][10] The compound is probably combustible.[10][11] It may also be sensitive to prolonged exposure to air.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure.

| Body Part | Required PPE | Specifications and Recommendations | Reference |

| Eyes/Face | Safety goggles or eyeshields | Chemical safety goggles are required. A face shield should be worn if there is a significant splash potential. | [5][12] |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. | [5][6] |

| Skin/Body | Protective clothing | A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing. | [4][5] |

| Respiratory | NIOSH-approved respirator | Use a dust mask (e.g., N95) or a respirator with an appropriate cartridge if handling outside a fume hood or if dust formation is likely.[4][10] | [4][10] |

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][11][13] | [4][11][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4][5][11] If skin irritation occurs, seek medical advice.[4] | [4][5][11] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5][11] Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[4][11] | [4][5][11] |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][9] Call a poison control center or doctor immediately for treatment advice.[7] | [4][7][9] |

Accidental Release and Disposal Measures

7.1. Spill Response

-

Small Spills: For small spills of solid material, first remove all sources of ignition.[10] Dampen the spilled material with 60-70% ethanol (B145695) to minimize dust.[10][11] Carefully sweep up or transfer the material into a suitable, sealed container for disposal.[4][10][11] Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water solution.[10]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contact the environmental health and safety department for assistance.[6]

7.2. Waste Disposal

-

Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.[4] The material should be disposed of at an approved waste disposal plant.[4]

Visualized Safety Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. This compound | 52178-50-4 [chemicalbook.com]

- 2. This compound | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemos.de [chemos.de]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanchemistry.com [americanchemistry.com]

- 13. nj.gov [nj.gov]

Hazards of Methyl 3-formylbenzoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.

Executive Summary

Methyl 3-formylbenzoate is a valuable building block in organic synthesis, frequently utilized in the preparation of bioactive compounds. However, its utility is accompanied by several health hazards that necessitate careful handling and the implementation of appropriate safety measures. This guide provides an in-depth overview of the known hazards associated with this compound, based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Due to the limited availability of public, peer-reviewed toxicological studies specific to this compound, this guide also outlines the standardized experimental protocols that are typically used to determine such hazard classifications.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Carbomethoxybenzaldehyde, Methyl m-formylbenzoate |

| CAS Number | 52178-50-4 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Solid |

| Melting Point | 48-52 °C |

GHS Hazard Classification and Statements

This compound has been classified under the GHS with the following hazards. The signal word for this chemical is Warning .

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Note: The GHS classification is based on notifications to the ECHA C&L Inventory. The percentage of notifiers reporting each hazard varies.

GHS Pictogram:

Toxicological Hazards

Acute Oral Toxicity

The classification "Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed)" indicates that ingestion of this compound can cause adverse health effects.

Skin Irritation

Designated as "Skin Irritation, Category 2 (H315: Causes skin irritation)," direct contact with the skin is expected to cause inflammation and irritation.

Eye Irritation

Classified as "Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation)," this compound can cause significant and potentially painful irritation upon contact with the eyes.

Respiratory Irritation

The classification "Specific target organ toxicity — Single exposure (Respiratory tract irritation), Category 3 (H335: May cause respiratory irritation)" suggests that inhalation of dust or vapors may lead to irritation of the respiratory system.

Standardized Experimental Protocols for Hazard Assessment

The following sections describe the general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals to determine the hazard classifications relevant to this compound. It is important to note that these are standardized protocols and do not represent the results of studies conducted specifically on this compound, as such detailed studies are not publicly available.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure to estimate the acute oral toxicity of a substance.

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

-

Animals: Healthy, young adult female rats are typically used.

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water (except during pre-dosing fasting).

-

Dosing: A single dose of the test substance is administered by oral gavage. The volume is typically kept constant across different dose groups.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Protocol for In Vitro Skin Irritation (Based on OECD Guideline 439)

This in vitro method uses a reconstituted human epidermis (RhE) model to assess the potential for skin irritation.

Experimental Workflow:

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Methodology:

-

Test System: A commercially available reconstituted human epidermis model is used.

-

Procedure: The test chemical is applied topically to the tissue surface for a set exposure time.

-

Viability Assessment: After exposure and a post-incubation period, cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.

-

Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Protocol for In Vitro Eye Irritation (Based on OECD Guideline 492)

This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified as eye irritants.

Experimental Workflow:

Caption: Workflow for In Vitro Eye Irritation Testing (OECD 492).

Methodology:

-

Test System: A three-dimensional human cornea-like epithelial model is utilized.

-

Procedure: The test material is applied to the epithelial surface for a short duration.

-

Viability Assessment: Cell viability is measured using the MTT assay after a post-exposure incubation period.

-

Classification: If the mean tissue viability is greater than 60%, the chemical is considered not to require classification for eye irritation or serious eye damage. If viability is ≤ 60%, further testing is needed to determine the specific category of irritation.

Handling and Storage Recommendations

Given the identified hazards, the following handling and storage procedures are recommended to minimize risk.

Logical Relationship for Safe Handling:

Caption: Recommended Safe Handling and Storage Practices.

Conclusion

This compound is a chemical intermediate with established hazards, including acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific, publicly available toxicological studies detailing the dose-response relationships for this compound are lacking, the GHS classifications provide a clear directive for safe handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with its use. The standardized protocols outlined in this guide provide a framework for understanding how such hazard classifications are typically derived.

A Technical Guide to the Synthesis of Methyl 3-formylbenzoate via Fischer Esterification of 3-Carboxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of methyl 3-formylbenzoate from 3-carboxybenzaldehyde. The selective esterification of a carboxylic acid in the presence of a chemically sensitive aldehyde group presents a common challenge in organic synthesis. The Fischer-Speier esterification method, utilizing an acid catalyst in an excess of alcohol, is a robust and widely applicable procedure for this transformation.

Reaction Scheme

The synthesis involves the acid-catalyzed esterification of the carboxylic acid functional group of 3-carboxybenzaldehyde with methanol (B129727) to yield the desired methyl ester, this compound, and water as a byproduct. The reaction is reversible and is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[1][2][3]

Reaction:

Data Presentation

Quantitative data for the reactant and product are summarized below. The reaction parameters are based on established Fischer esterification protocols and provide a benchmark for achieving a successful synthesis.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Reactant | 3-Formylbenzoic acid | 619-21-6 | C₈H₆O₃ | 150.13 | 173-175[4] | White to light yellow powder[4] |

| Product | This compound | 52178-50-4 | C₉H₈O₃ | 164.16 | 48-52 | Solid |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value / Condition | Notes |

| Reactant Scale | 10.0 g (66.6 mmol) | 3-Carboxybenzaldehyde |

| Reagent | 150 mL (excess) | Anhydrous Methanol (serves as reactant and solvent) |

| Catalyst | 1.0 mL | Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Temperature | Reflux (~65 °C) | Temperature of boiling methanol |

| Reaction Time | 4-6 hours | Monitor by TLC for disappearance of starting material |

| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acid catalyst and any unreacted starting material |

| Purification | Recrystallization | From Methanol/Water or Ethyl Acetate/Hexane |

| Expected Yield | 75-90% | Typical range for Fischer esterification |

| Purity (Post-Recrystallization) | >98% | Assessed by GC or NMR |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from setup to final product analysis.

References

An In-depth Technical Guide to the Reactivity of the Ester Group in Methyl 3-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formylbenzoate is a versatile bifunctional organic compound featuring both an aldehyde and a methyl ester group attached to a benzene (B151609) ring at the meta position. This unique arrangement of electron-withdrawing groups imparts distinct chemical reactivity to both functionalities, making it a valuable building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the reactivity of the ester group in this compound, offering insights into its chemical behavior, chemoselectivity, and synthetic utility. We will delve into the comparative reactivity of the ester and aldehyde moieties, present detailed experimental protocols for key transformations, and provide visual representations of reaction pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in organic synthesis. The data presented below has been compiled from various sources to provide a reliable reference.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52178-50-4 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water, soluble in organic solvents. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton, and the methyl ester protons. | [1] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the methyl carbon. | [1] |

| IR (Infrared) | Characteristic absorption bands for the C=O stretch of the ester and aldehyde, and C-O stretch of the ester. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [1] |

Reactivity of the Ester Group: A Comparative Analysis

The presence of both an aldehyde and an ester group on the same aromatic ring in this compound raises important questions about their relative reactivity. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophiles than esters. This is due to the two electron-donating lone pairs on the oxygen of the alkoxy group in the ester, which can delocalize into the carbonyl group, reducing its electrophilicity. Conversely, the aldehyde only has one such oxygen atom.

The formyl group (-CHO) and the methoxycarbonyl group (-COOCH₃) are both electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. The rate of hydrolysis of the ester group in methyl benzoate (B1203000) is influenced by substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.[4] Conversely, electron-donating groups decrease the rate.[4] While the formyl group is electron-withdrawing, its effect on the reactivity of the meta-positioned ester group is less pronounced than a para-substituent.

In most synthetic applications involving this compound, the aldehyde group is the more reactive site for nucleophilic attack. This chemoselectivity allows for a wide range of transformations to be carried out on the aldehyde group while leaving the ester group intact. However, the ester group can be targeted under specific reaction conditions, typically after the aldehyde has been protected or transformed.

Key Reactions Targeting the Ester Group

While the aldehyde is generally more reactive, the ester group of this compound can undergo several important transformations.

Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol (B129727) and water.

-

Addition of Base: Add a solution of sodium hydroxide (B78521) (1.5 eq) in water to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-formylbenzoic acid.

Transesterification

The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol.

Chemoselective Reactions: Aldehyde vs. Ester

The differential reactivity of the aldehyde and ester groups allows for a variety of chemoselective transformations.

Reactions Targeting the Aldehyde Group

The higher reactivity of the aldehyde group allows for its selective modification in the presence of the ester.

The Wittig reaction is a powerful method for converting aldehydes and ketones to alkenes. This compound readily undergoes the Wittig reaction at the aldehyde position, leaving the ester group untouched.[5] This reaction is crucial for introducing carbon-carbon double bonds.

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

-

Reaction: Cool the ylide solution back to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Quenching and Extraction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The aldehyde can be converted to an amine via reductive amination. This is a key step in the synthesis of certain bioactive molecules.

Protection of the Aldehyde Group

To perform reactions on the less reactive ester group, it is often necessary to first protect the aldehyde. A common method is the formation of an acetal.

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Work-up: Neutralize the acid with a mild base (e.g., sodium bicarbonate). Remove the methanol under reduced pressure.

-

Isolation: Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the protected compound, methyl 3-(dimethoxymethyl)benzoate.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of several classes of bioactive compounds. The chemoselectivity of its functional groups is often exploited in these synthetic routes.

Synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin

In the synthesis of meso-tetrakis(3-carboxyphenyl)porphyrin, this compound is condensed with pyrrole.[2] The aldehyde group reacts to form the porphyrin core, while the methyl ester groups are subsequently hydrolyzed to the desired carboxylic acids.

Synthesis of SENP1 Protease Inhibitors

This compound is a precursor in the synthesis of certain inhibitors of Sentrin-specific protease 1 (SENP1), which are being investigated as potential anti-cancer agents.[2] The synthesis typically involves a reductive amination of the aldehyde group, followed by further modifications.

Synthesis of Sulfonylhydrazone Anti-diabetic Agents

This compound is also utilized in the preparation of N-methyl-sulfonylhydrazone derivatives that have shown potential as anti-diabetic agents with good plasma stability.[2] The synthesis involves the condensation of the aldehyde group with a sulfonylhydrazide.

Conclusion

The reactivity of the ester group in this compound is intricately linked to the presence of the more reactive aldehyde functionality. While the aldehyde is the primary site of nucleophilic attack in many reactions, the ester group can be effectively targeted through judicious choice of reaction conditions and, if necessary, protection of the aldehyde. This chemoselectivity makes this compound a highly valuable and versatile building block in organic synthesis, enabling the efficient construction of complex molecules with significant biological activity. A thorough understanding of the delicate balance of reactivity between these two functional groups is paramount for its successful application in research, drug discovery, and development.

References

The Multifaceted Biological Activities of Methyl 3-formylbenzoate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formylbenzoate, a versatile aromatic aldehyde, serves as a crucial starting scaffold for the synthesis of a diverse range of derivatives exhibiting significant biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, focusing on their roles as enzyme inhibitors and anticancer agents. We delve into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these promising molecules.

Enzyme Inhibitory Activity of this compound Derivatives

Derivatives of this compound have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis, notably Sentrin-specific protease 1 (SENP1) and α-glucosidase.

SENP1 Inhibition

SENP1, a key enzyme in the deSUMOylation pathway, is a validated target in oncology.[1][2] Overexpression of SENP1 is associated with the progression of various cancers, making its inhibition a promising therapeutic strategy.[1] A notable derivative of this compound, Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate , has demonstrated moderate inhibitory activity against SENP1. The development of such non-peptidic small molecule inhibitors is a significant advancement in targeting the SUMOylation pathway.[3]

Table 1: SENP1 Inhibitory Activity of this compound Derivatives and Other Inhibitors

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate | SENP1 | Moderate | In vitro enzymatic assay | |

| GN6958 (a 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative) | SENP1 | 29.6 | In vitro enzymatic assay | [4] |

| Compound 7 (a benzodiazepine (B76468) derivative) | SENP1 | 9.2 | In vitro enzymatic assay | [4] |